2-Benzyl-3-oxobutyl dimethylcarbamodithioate
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Overview
Description
2-Benzyl-3-oxobutyl dimethylcarbamodithioate is an organic compound that belongs to the class of carbamodithioates These compounds are characterized by the presence of a carbamodithioate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-oxobutyl dimethylcarbamodithioate typically involves the reaction of benzyl chloride with dimethylcarbamodithioic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-oxobutyl dimethylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2-Benzyl-3-oxobutyl dimethylcarbamodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-oxobutyl dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl benzimidazole: Known for its potent analgesic effects.
Piperidine benzimidazolone: Used in medicinal chemistry for its unique pharmacological properties.
Uniqueness
2-Benzyl-3-oxobutyl dimethylcarbamodithioate is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
61998-52-5 |
---|---|
Molecular Formula |
C14H19NOS2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
(2-benzyl-3-oxobutyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C14H19NOS2/c1-11(16)13(10-18-14(17)15(2)3)9-12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3 |
InChI Key |
FNEICTSROXEFKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1)CSC(=S)N(C)C |
Origin of Product |
United States |
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